Benzenemethanol, 4-amino-alpha-(4-amino-3-methylphenyl)-alpha-(2-chlorophenyl)-3-methyl-
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Overview
Description
4,4’-Diamino-2’‘-chloro-3,3’-dimethyltrityl alcohol is a complex organic compound with the molecular formula C21H21ClN2O. It is characterized by the presence of amino groups, a chloro substituent, and a trityl alcohol moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diamino-2’‘-chloro-3,3’-dimethyltrityl alcohol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Trityl Alcohol Core: The trityl alcohol core can be synthesized through the reaction of benzophenone with a suitable Grignard reagent, followed by hydrolysis.
Introduction of Amino Groups: The amino groups are introduced via nitration followed by reduction. Nitration of the trityl alcohol core yields nitro derivatives, which are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Chlorination: The chloro substituent is introduced through electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of 4,4’-Diamino-2’‘-chloro-3,3’-dimethyltrityl alcohol involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,4’-Diamino-2’‘-chloro-3,3’-dimethyltrityl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups or reduce other functional groups present in the molecule.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
4,4’-Diamino-2’‘-chloro-3,3’-dimethyltrityl alcohol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Diamino-2’‘-chloro-3,3’-dimethyltrityl alcohol involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the chloro substituent can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diamino-2’‘-chloro-3,3’-dimethyltrityl alcohol: Unique due to its specific combination of functional groups.
2,4-Diamino-6-chloropyrimidine-3-oxide: Similar in having amino and chloro groups but differs in the core structure.
4-Amino-3-chlorobenzyl alcohol: Shares the amino and chloro substituents but lacks the trityl alcohol moiety.
Uniqueness
4,4’-Diamino-2’‘-chloro-3,3’-dimethyltrityl alcohol is unique due to its trityl alcohol core combined with amino and chloro substituents. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
64346-28-7 |
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Molecular Formula |
C21H21ClN2O |
Molecular Weight |
352.9 g/mol |
IUPAC Name |
bis(4-amino-3-methylphenyl)-(2-chlorophenyl)methanol |
InChI |
InChI=1S/C21H21ClN2O/c1-13-11-15(7-9-19(13)23)21(25,17-5-3-4-6-18(17)22)16-8-10-20(24)14(2)12-16/h3-12,25H,23-24H2,1-2H3 |
InChI Key |
ONGDAVRPAVGLAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC(=C(C=C2)N)C)(C3=CC=CC=C3Cl)O)N |
Origin of Product |
United States |
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